Cas no 88933-16-8 (4-Hydrazino-N-methyl Benzene Methanesulfonamide Hydrochloride Salt)

4-Hydrazino-N-methyl Benzene Methanesulfonamide Hydrochloride Salt is a specialized organic compound primarily used as an intermediate in pharmaceutical and chemical synthesis. Its hydrazino functional group makes it a valuable reagent for the preparation of heterocyclic compounds and active pharmaceutical ingredients (APIs). The hydrochloride salt form enhances stability and solubility, facilitating handling and storage. This compound is particularly useful in medicinal chemistry for the development of targeted therapeutics due to its reactivity and structural versatility. High purity grades are available to meet stringent research and industrial requirements, ensuring consistent performance in synthetic applications. Proper handling under controlled conditions is recommended due to its reactive nature.
4-Hydrazino-N-methyl Benzene Methanesulfonamide Hydrochloride Salt structure
88933-16-8 structure
Product Name:4-Hydrazino-N-methyl Benzene Methanesulfonamide Hydrochloride Salt
CAS No:88933-16-8
MF:C8H14ClN3O2S
MW:251.733659267426
MDL:MFCD00671706
CID:61216
PubChem ID:14234263
Update Time:2025-06-13

4-Hydrazino-N-methyl Benzene Methanesulfonamide Hydrochloride Salt Chemical and Physical Properties

Names and Identifiers

    • 4-HYDRAZINO-N-METHYLBENZENEMETHANESULFONAMIDE MONOHYDROCHLORIDE
    • N-Methyl-4-Diazanyl Toluene Sulfamine
    • 4-Hydrazino-N-Methyl benzene methane sulfonamide
    • 4-hydrazinophenyl-n-methyl methane sulfonamide Hcl
    • 1-(4-Hydrazinylphenyl)-N-methylmethanesulfonamide hydrochloride
    • 4-Hydrazino-N-methyl Benzene Methanesulfonamide Hydrochloride Salt
    • 4-HYDRAZINO-N-METHYL BENZENE METHANE SULFONAMIDE HCL
    • N-Methyl-4-diazanylsulfabenzamid
    • N-Methyl-4-diazanylsulfabenzamide
    • p-Hydrazino-N-methylbenzenemethanesulfonamide Hydrochloride
    • 4-Hydrazino-N-methylbenzenemethanesulfonamide
    • E6PT6JNT3A
    • 4-hydrazino-n-methylbenzenemethanesulfonamide hydrochloride
    • N-Methyl-4-diazanylsulfabenzamide hydrochloride
    • AK163847
    • WZZPGBAXFSIKJJ-UHFFFAOYSA-N
    • AX8294950
    • ST24037378
    • A843004
    • 4-hydrazino-N-methyl-benzylsulfonamide hydrochloride
    • 4-hydrazinophenyl-n-methylmethanesulfonamide hydrochloride
    • 4-hydrazino-N-methylbenzenemethanesulphonamide hydrochlo
    • Benzenemethanesulfonamide, 4-hydrazino-N-methyl-, monohydrochloride (9CI)
    • 4-Hydrazino-N-methylbenzene methanesulphonamide hydrochloride
    • 4-hydrazino-N-methylbenzene methane sulphonamide hydrochloride
    • 81880-96-8
    • 88933-16-8
    • UNII-E6PT6JNT3A
    • AKOS015962164
    • (4-hydrazinophenyl)-N-methylmethanesulfonamide hydrochloride
    • CS-0150986
    • DS-8347
    • 1-(4-hydrazinylphenyl)-N-methylmethanesulfonamide;hydrochloride
    • EC 406-090-1
    • 4-hydrazino-N-methylbenzenemethanesulphonamide hydrochloride
    • C8H14ClN3O2S
    • SCHEMBL1425647
    • Benzenemethanesulfonamide, 4-hydrazinyl-N-methyl-, hydrochloride (1:1)
    • C-(4-hydrazino-phenyl)-n-methyl-methanesulfonamide hydrochloride
    • 4-Hydrazino-N-methylbenzenemethanesulphonamide, hydrochloride
    • 1-(4-HYDRAZINYLPHENYL)-N-METHYLMETHANESULFONAMIDEHYDROCHLORIDE
    • 1441748-47-5
    • D70756
    • MDL: MFCD00671706
    • Inchi: 1S/C8H13N3O2S.ClH/c1-10-14(12,13)6-7-2-4-8(11-9)5-3-7;/h2-5,10-11H,6,9H2,1H3;1H
    • InChI Key: WZZPGBAXFSIKJJ-UHFFFAOYSA-N
    • SMILES: Cl.O=S(CC1C=CC(NN)=CC=1)(NC)=O

Computed Properties

  • Exact Mass: 251.05000
  • Monoisotopic Mass: 251.0495256g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 4
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 4
  • Complexity: 252
  • Covalently-Bonded Unit Count: 2
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 92.6

Experimental Properties

  • Color/Form: Not determined
  • Density: 1.356
  • Melting Point: 170-173°C
  • Boiling Point: 448.8°C at 760 mmHg
  • Flash Point: No data available
  • PSA: 92.60000
  • LogP: 3.06840
  • Solubility: Not determined
  • Vapor Pressure: No data available

4-Hydrazino-N-methyl Benzene Methanesulfonamide Hydrochloride Salt Security Information

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4-Hydrazino-N-methyl Benzene Methanesulfonamide Hydrochloride Salt Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Sodium nitrite ,  Hydrochloric acid ,  Stannous chloride Solvents: Water ;  2 h, -20 °C
Reference
First total synthesis of 3a-hydroxy-1,1-dimethyl-5-((N-methylsulfamoyl)methyl)-1,2,3,3a,8,8a-hexahydropyrrolo[2,3-b]indol-1-ium 2,2,2-trifluoroacetate by mimicking the oxidative degradation pathway of sumatriptan
Sasmal, Pradip K.; Ramachandran, Ganesh; Zhang, Ying; Liu, Zhong, Results in Chemistry, 2021, 3,

Production Method 2

Reaction Conditions
1.1 Reagents: Hydrochloric acid Solvents: Water
1.2 Reagents: Sodium nitrite Solvents: Water
1.3 Reagents: Hydrochloric acid ,  Stannous chloride
Reference
An efficient Fischer indole synthesis of avitriptan, a potent 5-HT1D receptor agonist
Brodfuehrer, Paul R.; Chen, Bang-Chi; Sattelberg, Thomas R. Sr.; Smith, Patrick R.; Reddy, Jayachandra P.; et al, Journal of Organic Chemistry, 1997, 62(26), 9192-9202

Production Method 3

Reaction Conditions
1.1 Reagents: Hydrogen ,  Hydrochloric acid Catalysts: Palladium Solvents: Water ;  10 h, 25 °C
1.2 Reagents: Sodium nitrite Solvents: Water ;  0.5 h, -5 °C; 0.5 h, -5 - -3 °C
1.3 Reagents: Sodium hydroxide ,  Sodium dithionite Solvents: Water ;  1 h, -5 °C; 1.5 h, -5 °C → 20 °C; 3.5 h, 20 °C
1.4 Reagents: Sodium hydroxide Solvents: Water ;  1 h, pH 7.8 - 8, < 15 °C
1.5 Reagents: Hydrochloric acid Solvents: Isopropanol ,  Water ;  25 min, 15 °C
Reference
Synthesis of sumatriptan
Wang, Shaojie; Zhao, Cunliang; Yang, Zhuo; Xu, Jing; Li, Haijuan, Zhongguo Yaowu Huaxue Zazhi, 2008, 18(6), 442-444

4-Hydrazino-N-methyl Benzene Methanesulfonamide Hydrochloride Salt Raw materials

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(CAS:88933-16-8)4-Hydrazino-N-methyl Benzene Methanesulfonamide Hydrochloride Salt
Order Number:A843004
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Quantity:100g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 06:58
Price ($):205.0
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Additional information on 4-Hydrazino-N-methyl Benzene Methanesulfonamide Hydrochloride Salt

Introduction to 4-Hydrazino-N-methyl Benzene Methanesulfonamide Hydrochloride Salt (CAS No. 88933-16-8)

The compound 4-Hydrazino-N-methyl Benzene Methanesulfonamide Hydrochloride Salt, identified by the CAS number 88933-16-8, represents a significant advancement in the field of medicinal chemistry. This specialized chemical entity has garnered attention due to its unique structural properties and potential applications in the development of novel therapeutic agents. The molecular framework of this compound, featuring a benzene ring substituted with a hydrazino group and an N-methyl methanesulfonamide moiety, combined with its hydrochloride salt form, contributes to its distinctive chemical behavior and biological activity.

Recent research in the domain of pharmacological chemistry has highlighted the importance of hydrazino-containing derivatives in medicinal chemistry. The hydrazino group, characterized by its -NH-NH2 moiety, is known for its ability to participate in various chemical reactions, including condensation reactions with carbonyl compounds to form hydrazones. This reactivity makes it a valuable functional group in the synthesis of heterocyclic compounds, which are widely explored for their pharmacological properties. The presence of the hydrazino group in 4-Hydrazino-N-methyl Benzene Methanesulfonamide Hydrochloride Salt suggests that it may exhibit similar reactivity, making it a promising candidate for further investigation.

The N-methyl methanesulfonamide moiety is another critical feature of this compound. Methanesulfonamides are known for their role as bioisosteres, capable of replacing other functional groups in molecules without significantly altering their overall biological activity. This property makes them particularly useful in drug design, as they can modify the physicochemical properties of a molecule, such as solubility and metabolic stability, while retaining or enhancing its pharmacological effects. The incorporation of an N-methyl group into the methanesulfonamide moiety further enhances its stability and reactivity, making it an attractive component in the synthesis of complex organic molecules.

The hydrochloride salt form of this compound is also noteworthy. Salting is a common technique used to improve the solubility and bioavailability of organic compounds. The hydrochloride salt form can enhance the solubility of the parent molecule in aqueous solutions, which is crucial for formulation purposes and may improve its absorption and distribution within biological systems. This aspect makes 4-Hydrazino-N-methyl Benzene Methanesulfonamide Hydrochloride Salt particularly suitable for further exploration in drug development.

Current research efforts are focused on exploring the potential therapeutic applications of this compound. Studies have indicated that hydrazino-containing derivatives may exhibit anti-inflammatory, anticancer, and antimicrobial properties. The unique structural features of 4-Hydrazino-N-methyl Benzene Methanesulfonamide Hydrochloride Salt, including its hydrazino group and N-methyl methanesulfonamide moiety, suggest that it may possess similar bioactivities. Preliminary in vitro studies have shown promising results regarding its interaction with various biological targets, which could pave the way for its development into a novel therapeutic agent.

In addition to its potential therapeutic applications, this compound has also been investigated for its role in chemical synthesis. The presence of multiple reactive sites makes it a versatile building block for the construction of more complex molecules. Researchers have utilized this compound as a precursor in the synthesis of various heterocyclic compounds, which are known for their diverse biological activities. The ability to functionalize different positions on the benzene ring while maintaining the integrity of the hydrazino and methanesulfonamide groups allows for extensive structural modifications, enabling the exploration of a wide range of pharmacological profiles.

The hydrochloride salt form further enhances its utility in synthetic applications by improving its handling and reactivity under various conditions. Salts are often more stable and easier to purify than their free base forms, which simplifies synthetic workflows and improves yields. This aspect makes 4-Hydrazino-N-methyl Benzene Methanesulfonamide Hydrochloride Salt an attractive choice for researchers engaged in both medicinal chemistry and organic synthesis.

Advances in computational chemistry have also played a significant role in understanding the potential applications of this compound. Molecular modeling techniques have been employed to predict how 4-Hydrazino-N-methyl Benzene Methanesulfonamide Hydrochloride Salt interacts with biological targets at the molecular level. These studies have provided valuable insights into its binding affinity and mode of action, which are crucial parameters in drug discovery processes. By leveraging computational methods, researchers can accelerate the identification and optimization of lead compounds, ultimately leading to faster development timelines for new therapeutics.

The synthesis of 4-Hydrazino-N-methyl Benzene Methanesulfonamide Hydrochloride Salt involves multiple steps that require careful optimization to ensure high yield and purity. Key synthetic routes include nucleophilic substitution reactions at specific positions on the benzene ring followed by functional group transformations to introduce the hydrazino and methanesulfonamide groups. The final step involves conversion to the hydrochloride salt form to enhance solubility and stability. Each step must be meticulously controlled to avoid side reactions and impurities that could affect subsequent applications.

The purity and quality of 4-Hydrazino-N-methyl Benzene Methanesulfonamide Hydrochloride Salt are critical factors that influence its applicability in research and development. High-purity samples are essential for accurate characterization using spectroscopic techniques such as nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). These analytical methods provide detailed information about the molecular structure and purity of the compound, ensuring that it meets the stringent requirements for pharmaceutical applications.

In conclusion,4-Hydrazino-N-methyl Benzene Methanesulfonamide Hydrochloride Salt (CAS No. 88933-16-8) represents a significant advancement in medicinal chemistry with potential applications across various therapeutic areas. Its unique structural features make it a versatile tool for drug discovery and chemical synthesis. Ongoing research efforts aim to fully elucidate its pharmacological properties and explore new synthetic pathways to optimize its production. As our understanding of molecular interactions continues to grow,4-Hydrazino-N-methyl Benzene Methanesulfonamide Hydrochloride Salt is poised to play a crucial role in shaping future therapeutic strategies.

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(CAS:88933-16-8)4-Hydrazino-N-methyl Benzene Methanesulfonamide Hydrochloride Salt
A843004
Purity:99%
Quantity:100g
Price ($):205.0
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